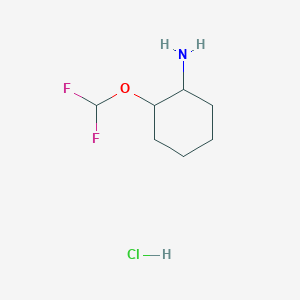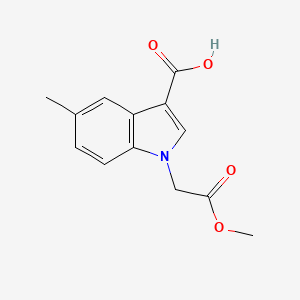
1-(2-Methoxy-2-oxoethyl)-5-methylindole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-2-oxoethyl)-5-methylindole-3-carboxylic acid is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals, agrochemicals, and dyes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-2-oxoethyl)-5-methylindole-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylindole and 2-methoxy-2-oxoethyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane. A base such as triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 5-methylindole is reacted with 2-methoxy-2-oxoethyl chloride in the presence of triethylamine at room temperature. The reaction mixture is then stirred for several hours until completion.
Purification: The crude product is purified using column chromatography to obtain the desired this compound in high yield.
Industrial Production Methods: While the laboratory synthesis provides a clear pathway, industrial production may involve optimization of reaction conditions, scaling up of the process, and the use of continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxy-2-oxoethyl)-5-methylindole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
1-(2-Methoxy-2-oxoethyl)-5-methylindole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which 1-(2-Methoxy-2-oxoethyl)-5-methylindole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and metabolism, thereby exhibiting its biological effects.
Comparison with Similar Compounds
- 1-(2-Methoxy-2-oxoethyl)-2-methylpyridinium chloride
- Quisqualic acid analogs
Comparison: 1-(2-Methoxy-2-oxoethyl)-5-methylindole-3-carboxylic acid is unique due to its indole core, which imparts distinct chemical and biological properties compared to similar compounds like 1-(2-Methoxy-2-oxoethyl)-2-methylpyridinium chloride and quisqualic acid analogs. The presence of the indole ring enhances its potential for diverse applications in various fields.
Properties
Molecular Formula |
C13H13NO4 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
1-(2-methoxy-2-oxoethyl)-5-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C13H13NO4/c1-8-3-4-11-9(5-8)10(13(16)17)6-14(11)7-12(15)18-2/h3-6H,7H2,1-2H3,(H,16,17) |
InChI Key |
MTRYDRWZZXWSMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2C(=O)O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


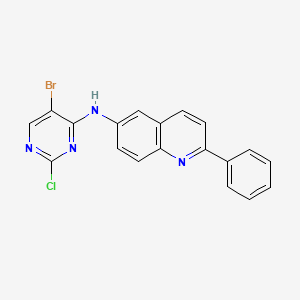

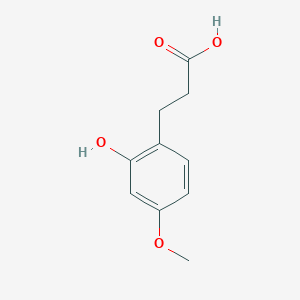
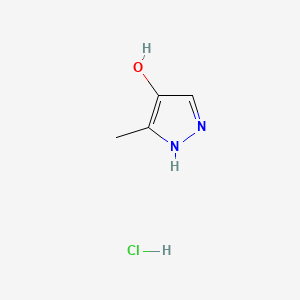
![Tert-butyl 6-oxo-1,7-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B13887490.png)


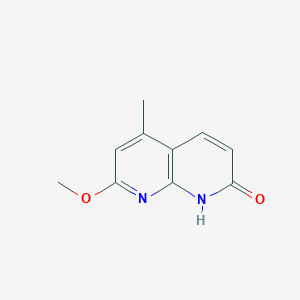

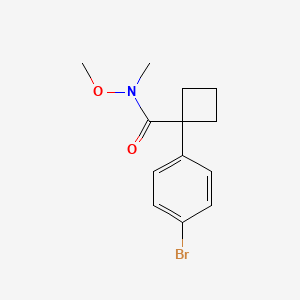
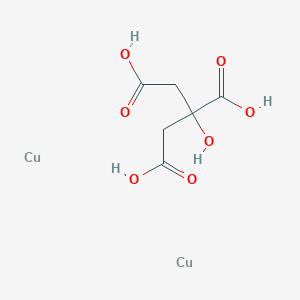
![3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-phenoxypropanal](/img/structure/B13887541.png)
